META060 is a compound derived from the iso-alpha acids of hops (Humulus lupulus L.), specifically designed for its potential therapeutic effects against obesity and insulin resistance. Research indicates that META060 may improve metabolic parameters in models of diet-induced obesity, demonstrating effects comparable to established medications like rosiglitazone, which is used in the management of type 2 diabetes mellitus. The compound has garnered attention for its ability to modulate body weight and metabolic health, making it a subject of interest in pharmacological studies focusing on obesity and metabolic disorders .
META060 is classified as a reduced iso-alpha acid, a category of compounds that includes various derivatives of alpha acids found in hops. These compounds are known for their bitter taste and potential health benefits, particularly in metabolic regulation. The specific synthesis of META060 involves the reduction of iso-alpha acids, which enhances their bioactivity while retaining their structural integrity .
The synthesis of META060 involves several chemical transformations starting from alpha acids extracted from hops. The primary method includes:
Analytical techniques such as gas chromatography and mass spectrometry are employed to confirm the identity and purity of META060 during the synthesis process .
META060 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The precise molecular formula has not been universally standardized in the literature, but it typically exhibits characteristics common to reduced iso-alpha acids. The structural modifications enhance its solubility and bioavailability compared to its parent compounds .
META060 participates in several biochemical reactions within biological systems:
Research indicates that META060 can modulate key metabolic pathways involved in fatty acid oxidation and glucose metabolism, contributing to its potential anti-obesity effects .
The mechanism by which META060 exerts its effects involves:
This dual action on insulin sensitivity and energy metabolism positions META060 as a promising candidate for managing obesity-related metabolic disorders .
META060 has potential applications in various fields:
The ongoing research into META060 highlights its versatility as both a therapeutic agent and a research tool for understanding metabolic regulation .
META060 (synonyms: META-060, META 060) is a defined mixture of reduced iso-alpha acids derived from the hop plant (Humulus lupulus L.). It belongs to the class of substituted 1,3-cyclopentadione compounds, characterized by their distinct molecular backbone. Biochemically, META060 functions as a multikinase inhibitor, targeting key enzymes involved in inflammatory and metabolic pathways. Its composition includes hydrogenated derivatives of iso-alpha acids, which enhance stability and bioavailability compared to native hop constituents. The compound typically presents as a solid powder with >98% purity, soluble in DMSO but insoluble in aqueous solutions. Despite extensive research, its exact CAS number and full IUPAC nomenclature remain undefined in public scientific databases [1] [4] [7].
Table 1: Key Physicochemical Properties of META060
Property | Specification |
---|---|
Appearance | Solid powder |
Purity | >98% |
Solubility | Soluble in DMSO |
Storage Stability | >2 years at -20°C |
Molecular Weight | Not fully characterized |
Hops have been used medicinally for centuries, but scientific interest in META060 emerged in the early 21st century. Initial research focused on its anti-inflammatory potential, culminating in a pivotal 2009 study demonstrating its kinase inhibition properties [6]. By 2010, investigations expanded to rheumatoid arthritis (RA) models, where META060 significantly reduced joint degradation in collagen-induced arthritis (CIA) mice [3]. Subsequent studies revealed its dual role in inflammation and metabolic regulation, particularly in obesity-related insulin resistance (2012) [2] [7]. European Union funding (LipidomicNet, Proposal 202272) accelerated mechanistic studies, positioning META060 as a novel phytochemical bridging immunology and metabolomics research [2] [10].
META060 exerts multifaceted effects through two primary mechanisms:
As a multikinase inhibitor, META060 targets:
Table 2: In Vitro Anti-Inflammatory Effects of META060
Target Cell/Tissue | Observed Effects |
---|---|
Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | ↓ IL-6, IL-8, MMP-3, PGE₂, MCP-1 |
THP-1 Monocytes | ↓ TNF-α-induced adhesion; ↓ MMP-9; ↓ NF-κB/AP-1 activation |
RAW 264.7 Macrophages | ↓ LPS-induced COX-2; ↓ NO; ↓ PGE₂ |
In CIA mouse models, oral META060 administration reduced arthritis indices by 40–60% and serum IL-6 in a dose-dependent manner. It inhibited osteoclastogenesis and tartrate-resistant acid phosphatase (TRAP) activity, preserving bone and cartilage integrity [3] [6].
META060 improves metabolic homeostasis via:
In high-fat diet (HFD) mice, META060 supplementation for 8 weeks:
Table 3: Metabolic Benefits of META060 in Preclinical Models
Parameter | Change vs. High-Fat Diet Controls | Mechanism |
---|---|---|
Body Weight Gain | ↓ 19.3% | Enhanced metabolic flexibility |
Fasted Hyperinsulinemia | Normalized | Improved insulin signaling |
Glucose Tolerance | ↑ 90% (vs. rosiglitazone) | Reduced hepatic gluconeogenesis |
Plasma IL-10 | ↑ 2.1-fold | Anti-inflammatory cytokine induction |
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: